5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. It is characterized by its molecular formula C10H11N3O2S2 and a molecular weight of 269.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine typically involves the cyclization of aryl (benzyl)sulfonylacetic or aryl (benzyl)sulfonylpropionic acids with thiosemicarbazide in refluxing phosphorus oxychloride (POCl3) . This method yields the desired compound in good yields (63-81%) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned cyclization reaction. The process is optimized for higher yields and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in acetic acid.
Reduction: Reduction reactions can be performed under specific conditions, although detailed methods are less documented.
Substitution: The compound can participate in substitution reactions, particularly involving its sulfonyl and thiadiazole groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Cyclization: Thiosemicarbazide in refluxing POCl3.
Major Products Formed
The major products formed from these reactions include various substituted thiadiazoles and sulfonyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and thiadiazole groups play a crucial role in its biological activity, potentially inhibiting key enzymes or interacting with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
- 1-Nitro-3-[(benzylsulfonyl)methyl]benzene
- S-substituted 5-sulfonylmethyl(ethyl)-1,3,4-thiadiazol-2-amines
Uniqueness
5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine is unique due to its specific combination of sulfonyl and thiadiazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-(benzylsulfonylmethyl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S2/c11-10-13-12-9(16-10)7-17(14,15)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLUOELDNACNLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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